5-tert-Butylpyrogallol
Overview
Description
5-tert-Butylpyrogallol is a chemical compound with the molecular formula C10H14O3 . Its IUPAC name is 5-tert-butylbenzene-1,2,3-triol . The molecular weight of this compound is 182.22 g/mol .
Synthesis Analysis
The synthesis of 5-tert-Butylpyrogallol has been achieved through a reaction between pyrogallol and methyl linoleate in the presence of radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) . Another method involves heating 2,6-Dimethoxy-4-t-butylphenol with pyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 5-tert-Butylpyrogallol consists of a benzene ring substituted with three hydroxyl groups and a tert-butyl group . The InChI representation of the molecule isInChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3
. Physical And Chemical Properties Analysis
5-tert-Butylpyrogallol has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 60.7 Ų . The compound has three hydrogen bond donors and acceptors each . The exact mass and monoisotopic mass of the compound are 182.094294304 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methods : A study demonstrated the synthesis of 5-tert-Butylpyrogallol through microwave-assisted catalysis, achieving a yield of 56.2% (Guo, 2013).
- Molecular Structure : Investigations into the structures of oxidation products of similar compounds like 4,6-di-tert-butylpyrogallol have contributed to understanding the molecular behavior and potential applications of 5-tert-Butylpyrogallol (Shif et al., 1999).
Pharmacological Applications
- Antioxidant Properties : A study found that 5-tert-Butylpyrogallol exhibits strong antioxidant properties, surpassing those of natural antioxidants like VitC and artificial synthetics like BHT (Yang et al., 2009).
- Inflammation and Pain Management : It has been shown to possess properties that inhibit enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammation and pain, indicating potential therapeutic applications (Flynn et al., 1991).
Chemical Properties and Applications
- Detoxification Metabolism : Research on fenpyroximate, a compound related to 5-tert-Butylpyrogallol, reveals insights into the detoxification metabolism and species-specific responses to such compounds (Motoba et al., 2000).
- Crystal Structure : The crystal structure of compounds like 2, 8, 14, 20-tert-Butylpyrogallol[4]arene, related to 5-tert-Butylpyrogallol, was analyzed, offering valuable data for materials science and engineering (Dueno et al., 2008).
Biomedical Research
- Lipoxygenase-Activating Protein Inhibitors : Studies on 5-lipoxygenase-activating protein inhibitors, which include 5-tert-Butylpyrogallol derivatives, highlight their potential in treating diseases like asthma (Stock et al., 2011).
- Evaluation of tert-Butyl Isosteres : The evaluation of tert-butyl isosteres, which include 5-tert-Butylpyrogallol, provides insights into their physicochemical properties, efficacies, and activities in pharmacological contexts (Westphal et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-tert-butylbenzene-1,2,3-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNISNCKPIVZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344522 | |
Record name | 5-tert-Butylpyrogallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butylpyrogallol | |
CAS RN |
20481-17-8 | |
Record name | 5-tert-Butylpyrogallol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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